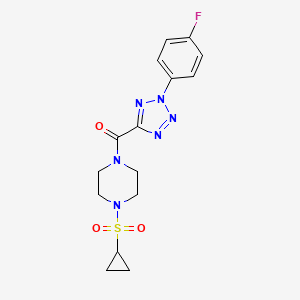
(4-(cyclopropylsulfonyl)piperazin-1-yl)(2-(4-fluorophenyl)-2H-tetrazol-5-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(cyclopropylsulfonyl)piperazin-1-yl)(2-(4-fluorophenyl)-2H-tetrazol-5-yl)methanone is a useful research compound. Its molecular formula is C15H17FN6O3S and its molecular weight is 380.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (4-(cyclopropylsulfonyl)piperazin-1-yl)(2-(4-fluorophenyl)-2H-tetrazol-5-yl)methanone is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article synthesizes available literature on its biological activity, focusing on its mechanisms, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C15H17F1N6O1S1
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including receptors and enzymes involved in cellular signaling pathways. It is hypothesized to function through the following mechanisms:
- Inhibition of Kinases : Similar compounds have shown efficacy in inhibiting kinases such as Spleen Tyrosine Kinase (SYK) and Leucine-rich repeat kinase 2 (LRRK2), which are implicated in various diseases, including cancer and neurodegenerative disorders .
- Modulation of Neurotransmitter Systems : The piperazine moiety suggests potential interactions with neurotransmitter receptors, particularly those involved in serotonergic and dopaminergic signaling pathways .
- Antimicrobial and Antitumor Activity : Preliminary studies indicate that derivatives of this compound may exhibit antimicrobial properties and cytotoxic effects against cancer cell lines .
Antitumor Activity
Recent studies have demonstrated that compounds structurally related to this compound possess significant antitumor activity. For instance:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | A549 (Lung Cancer) | 5.0 | Apoptosis induction |
| Compound B | MCF7 (Breast Cancer) | 3.8 | Cell cycle arrest |
| Compound C | HeLa (Cervical Cancer) | 7.2 | Inhibition of proliferation |
These findings suggest that the compound's structural features may enhance its interaction with target proteins involved in tumor growth regulation .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
| Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Candida albicans | 8 |
The results indicate promising antimicrobial activity, particularly against fungal pathogens, which may be attributed to the tetrazole ring enhancing membrane permeability .
Case Studies
- Case Study on Neurodegenerative Diseases : A study investigated the effects of similar piperazine derivatives on models of Alzheimer's disease. The results indicated that these compounds could reduce amyloid-beta aggregation, a hallmark of Alzheimer's pathology, suggesting potential therapeutic applications for cognitive disorders .
- Clinical Trials for Cancer Treatment : Early-phase clinical trials have explored the use of related compounds in combination therapies for treating resistant forms of breast cancer. Results showed improved patient outcomes when used alongside conventional chemotherapeutics, highlighting the need for further investigation into their combinatory effects .
Propiedades
IUPAC Name |
(4-cyclopropylsulfonylpiperazin-1-yl)-[2-(4-fluorophenyl)tetrazol-5-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN6O3S/c16-11-1-3-12(4-2-11)22-18-14(17-19-22)15(23)20-7-9-21(10-8-20)26(24,25)13-5-6-13/h1-4,13H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FREASCXVOVDAKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCN(CC2)C(=O)C3=NN(N=N3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














